molecular formula C22H21ClN2O3S B2366034 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide CAS No. 864939-50-4

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide

Cat. No. B2366034
CAS RN: 864939-50-4
M. Wt: 428.93
InChI Key: IGBYSNQWPHPZGD-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide, also known as BESB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BESB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide”, also known as “4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide”, focusing on six unique applications:

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. It can be explored for its efficacy in treating various diseases, including cancer, due to its structural similarity to other benzamide derivatives known for their anti-cancer properties . Researchers can investigate its mechanism of action, bioavailability, and potential side effects to develop new medications.

Antimicrobial Agents

Given the structural components of this compound, it may exhibit antimicrobial properties. Researchers can study its effectiveness against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains .

Chemical Synthesis and Catalysis

The compound can be used as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules. Additionally, it can be studied for its potential as a catalyst in chemical reactions, enhancing reaction rates and selectivity .

Material Science

In material science, this compound can be explored for its potential use in creating new materials with specific properties. For instance, its incorporation into polymers or other materials could enhance their thermal stability, mechanical strength, or other desirable characteristics. This application is particularly relevant in the development of advanced materials for industrial use .

Biochemical Research

The compound can serve as a tool in biochemical research to study enzyme interactions, protein binding, and other biochemical processes. Its structure allows it to interact with various biological molecules, making it useful in elucidating the mechanisms of biochemical pathways and identifying potential targets for drug development .

Agricultural Chemistry

In agricultural chemistry, this compound can be investigated for its potential use as a pesticide or herbicide. Its effectiveness in controlling pests or weeds can be evaluated, and its environmental impact assessed. This research could lead to the development of new agricultural chemicals that are more effective and environmentally friendly .

Mechanism of Action

Target of Action

The primary target of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, potentially inhibiting its activity . This interaction could lead to changes in the balance of carbon dioxide and bicarbonate in the body, which could have various physiological effects.

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-2-25(16-17-8-4-3-5-9-17)29(27,28)19-14-12-18(13-15-19)22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBYSNQWPHPZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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